molecular formula C9H9N3 B6206067 7-methylquinazolin-2-amine CAS No. 1936498-79-1

7-methylquinazolin-2-amine

Cat. No. B6206067
CAS RN: 1936498-79-1
M. Wt: 159.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . In addition, 2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides .


Molecular Structure Analysis

The molecular formula of 7-methylquinazolin-2-amine is C9H9N3. It has a molecular weight of 159.2.


Chemical Reactions Analysis

Amines, including 7-methylquinazolin-2-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Synthesis of 2-Aminoquinazoline Derivatives

The compound is used in the synthesis of 2-aminoquinazoline derivatives . This process is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . A wide range of substrates can be used and high yields are obtained, demonstrating the practicality of this method .

Anti-Inflammatory Applications

Quinazoline derivatives, including 7-methylquinazolin-2-amine, are known for their anti-inflammatory properties . This makes them valuable in the development of new drugs and treatments for various inflammatory diseases .

Antibacterial Applications

These compounds also have significant antibacterial properties . This makes them useful in the fight against various bacterial infections .

Antiviral Applications

Quinazoline derivatives are known for their antiviral activities . They can be used in the development of antiviral drugs .

Antimalarial Applications

These compounds have shown potential in the treatment of malaria . Their antimalarial activities make them a valuable resource in the ongoing fight against this disease .

Anticancer Applications

Quinazoline derivatives are known for their anticancer activities . They can be used in the development of new cancer treatments .

Efficient Synthesis of 2-Aminoquinazoline Derivatives

The compound is used in the efficient synthesis of 2-aminoquinazoline derivatives . This process is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction .

Synthesis of 2-Amino-4-Iminoquinazolines

2-amino-4-iminoquinazolines are synthesized by the reaction of 2-aminobenzonitriles, instead of 2-amino aryl ketones, with N-benzyl cyanamides . This demonstrates another practical application of 7-methylquinazolin-2-amine .

Safety and Hazards

The safety data sheet for a similar compound, 1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-methylquinazolin-2-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "methylamine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium nitrite", "ammonium chloride", "sodium sulfite", "sodium carbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using sodium borohydride in ethanol", "Step 2: Acetylation of 2-aminobenzoic acid with acetic anhydride and sulfuric acid to form N-acetyl-2-aminobenzoic acid", "Step 3: Conversion of N-acetyl-2-aminobenzoic acid to 2-amino-7-methylquinazoline-4(3H)-one by reaction with methylamine and sodium hydroxide in ethanol", "Step 4: Reduction of 2-amino-7-methylquinazoline-4(3H)-one to 7-methylquinazolin-2-amine using sodium borohydride in ethanol", "Step 5: Formation of the hydrochloride salt of 7-methylquinazolin-2-amine by reaction with hydrochloric acid", "Step 6: Purification of the product by recrystallization from ethyl acetate and water" ] }

CAS RN

1936498-79-1

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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